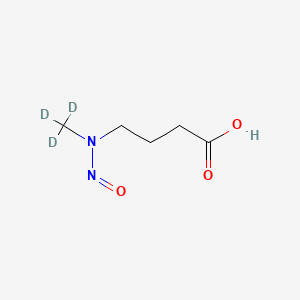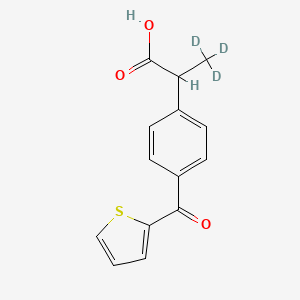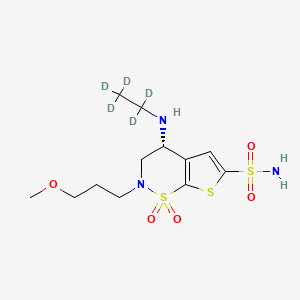
2-Acetoxy-2-methyl-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Acetoxy-2-methyl-1-propanol” is an organic compound . It is an ester, which is a class of compounds that are derived from carboxylic acids . The general structure of an ester includes a carbonyl adjacent to an ether linked to an alkyl or aryl group .
Molecular Structure Analysis
The molecular formula of “2-Acetoxy-2-methyl-1-propanol” is C6H12O3 . This indicates that the compound contains 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .
科学的研究の応用
Catalytic Processes in Material Synthesis
In the realm of material synthesis, the acetolysis of epichlorohydrin with acetic acid to produce 1-acetoxy-3-chloro-2-propanol has been enhanced by employing nanocrystalline ZSM-5 catalysts. This method offers a significant advancement over traditional processes that utilize highly corrosive liquid acids, presenting a more efficient and less hazardous approach to producing key intermediates for polyepoxy materials (Roselin, Selvin, & Bououdina, 2012).
Hydrogenation and Hydrodeoxygenation Processes
Research into the hydrogenation of glycerol to 1,2-propanediol under nitrogen pressure, using 2-propanol as a hydrogen source, has provided insights into alternative pathways for transforming glycerol. This process, facilitated by Ni or Cu supported on Al2O3 catalysts, represents a novel approach to glycerol hydrogenolysis, potentially offering a sustainable route to 1,2-propanediol production (Gandarias et al., 2011).
Electrocatalytic Synthesis Applications
The use of hydroxyacetone, a dehydration product of glycerol, as a platform for the electrocatalytic synthesis of various chemicals such as acetone, 1,2-propanediol, and 2-propanol, demonstrates the potential for sustainable chemical production. This approach, utilizing non-noble metals as electrodes, offers a method for the selective formation of valuable chemicals through electrocatalytic processes, highlighting the versatility and efficiency of using glycerol-based platforms for chemical synthesis (Sauter, Bergmann, & Schröder, 2017).
Safety and Hazards
特性
IUPAC Name |
(1-hydroxy-2-methylpropan-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOKHTMCBUZSOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-2-methyl-1-propanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B563250.png)









